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Compound of Interest

Compound Name:
2-(Phenethyloxy)-1-ethanamine

hydrochloride

CAS No.: 1185298-89-8

Cat. No.: B1463651

Get Quote

Abstract & Scope
This application note details a robust, high-purity protocol for the synthesis of 2-
(phenethyloxy)-1-ethanamine hydrochloride. While direct alkylation of amino alcohols is

possible, it often suffers from poor selectivity (O- vs. N-alkylation) and polymerization. To

ensure chemo-selectivity and prevent polyalkylation, this protocol utilizes a phthalimide-

protected pathway.

The method couples 2-phenylethanol with

-(2-bromoethyl)phthalimide via a Williamson ether synthesis, followed by hydrazinolysis (Ing-
Manske procedure) to liberate the primary amine. This route is optimized for research-scale
production (1–10g) in medicinal chemistry and linker synthesis workflows.
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Property Specification

IUPAC Name 2-(2-Phenylethoxy)ethanamine hydrochloride

Structure

Molecular Formula

Molecular Weight 165.23 g/mol (Free Base) / 201.69 g/mol (Salt)

Role
Linker moiety, PROTAC spacer,

Neurotransmitter analog

Solubility
High in Water, MeOH, DMSO; Low in

, Hexanes

Strategic Analysis: Pathway Selection
Why the Phthalimide Route?
Attempting to synthesize this ether-amine via direct reaction of phenethyl halide and

ethanolamine often results in a mixture of O-alkylated and N-alkylated products. Furthermore,

primary amines are potent nucleophiles, leading to secondary and tertiary amine impurities.

The Solution:

Protection: The nitrogen is "masked" as a phthalimide, rendering it non-nucleophilic.[1]

Etherification: We perform a Williamson ether synthesis using Sodium Hydride (NaH) to

irreversibly deprotonate the alcohol.

Deprotection: Hydrazine selectively cleaves the imide, releasing the pure primary amine.
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Figure 1: Three-stage synthetic workflow ensuring specific O-alkylation and pure primary amine

isolation.

Materials & Safety
Reagent Stoichiometry Table (Scale: 10 mmol)

Reagent Equiv.[2][3] Amount Role

2-Phenylethanol 1.0 1.22 g (1.20 mL) Substrate

-(2-

Bromoethyl)phthalimid

e

1.1 2.79 g Electrophile

Sodium Hydride (60%

dispersion)
1.2 0.48 g Base

Hydrazine

Monohydrate
3.0 1.50 g (1.45 mL) Deprotecting Agent

HCl (4M in Dioxane) 2.0 5.0 mL Salt Formation

DMF (Anhydrous) - 20 mL Solvent (Step 1)

Ethanol (Absolute) - 30 mL Solvent (Step 2)

Critical Safety Hazards
Sodium Hydride (NaH): Reacts violently with water/moisture to release hydrogen gas

(explosive). Handle under inert atmosphere (Argon/Nitrogen).[3]
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Hydrazine: Potent carcinogen and unstable. Use in a fume hood with double-gloving.

DMF: Hepatotoxic. Avoid skin contact.

Detailed Experimental Protocol
Phase 1: Williamson Ether Coupling
Objective: Covalent attachment of the ethyl-phthalimide linker to the phenethyl alcohol.

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir

bar and a nitrogen inlet.

Solvation: Add 2-Phenylethanol (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an

ice bath.

Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 10 minutes.

Note: Vigorous bubbling (

gas) will occur. Allow to stir at 0°C for 30 minutes until bubbling ceases and the solution
becomes a clear/cloudy alkoxide suspension.

Alkylation: Add

-(2-bromoethyl)phthalimide (1.1 eq) (dissolved in minimal DMF if solid) dropwise to the
reaction mixture.

Reaction: Remove the ice bath and heat the mixture to 60°C for 4–6 hours.

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting alcohol spot (

) should disappear, replaced by a less polar product spot.

Quench: Cool to room temp. Carefully quench with saturated

solution (10 mL) to destroy excess hydride.

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (
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mL). Wash combined organics with water (

) and brine (

) to remove DMF. Dry over

and concentrate in vacuo.

Result: Crude intermediate (yellowish solid/oil). Proceed directly or recrystallize from EtOH

if high purity is required.

Phase 2: Deprotection (Ing-Manske Procedure)
Objective: Removal of the phthalimide group to reveal the primary amine.

Dissolution: Dissolve the crude phthalimide intermediate in Absolute Ethanol in a 100 mL

RBF.

Cleavage: Add Hydrazine Monohydrate (3.0 eq).

Reflux: Attach a reflux condenser and heat to reflux (

) for 2–3 hours.

Observation: A bulky white precipitate (phthalhydrazide byproduct) will form within 30–60

minutes.

Workup: Cool the mixture to room temperature.

Filtration: Filter off the white solid (phthalhydrazide) using a Büchner funnel. Wash the solid

with cold ethanol.

Concentration: Concentrate the filtrate to remove ethanol.

Purification Note: The residue may contain residual phthalhydrazide. Suspend the residue

in 0.5M NaOH (20 mL) and extract with Dichloromethane (DCM) (

mL). The product (amine) goes into DCM; the byproduct stays in the basic aqueous layer.

Drying: Dry the DCM layer over
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and concentrate to yield the Free Amine (pale yellow oil).

Phase 3: Hydrochloride Salt Formation
Objective: Stabilization of the amine as a solid salt.

Solvation: Dissolve the free amine oil in a minimal amount of anhydrous Diethyl Ether or

DCM (approx. 5–10 mL).

Acidification: Dropwise add 4M HCl in Dioxane (2.0 eq) with vigorous stirring.

Precipitation: The solution will turn cloudy, and a white precipitate will form. If oiling occurs,

add more ether and scratch the glass to induce crystallization.

Isolation: Filter the solid under vacuum (or nitrogen pressure). Wash with cold ether.

Drying: Dry under high vacuum/desiccator to yield 2-(Phenethyloxy)-1-ethanamine
Hydrochloride.

Analytical Validation
Expected NMR Data (DMSO- )
To confirm the structure, verify the integration and splitting patterns:
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Shift (

ppm)
Multiplicity Integration Assignment

8.15 Broad s 3H (Ammonium protons)

7.15 – 7.35 Multiplet 5H
Aromatic Ring

(Phenyl)

3.65 Triplet 2H (Ether-adjacent)

3.60 Triplet 2H (Ether-adjacent)

2.95 Multiplet 2H (Amine-adjacent)

2.80 Triplet 2H (Benzylic)

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield (Step 1) Wet DMF or old NaH.

Ensure DMF is anhydrous

(molecular sieves). Use fresh

NaH.

"Oiling Out" (Step 3) Impurities or wet solvent.

Triturate the oil with dry

ether/pentane. Sonicate to

induce crystal formation.

White Solid in Step 2 Filtrate Phthalhydrazide breakthrough.

Perform the NaOH/DCM

extraction wash described in

Phase 2, Step 6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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